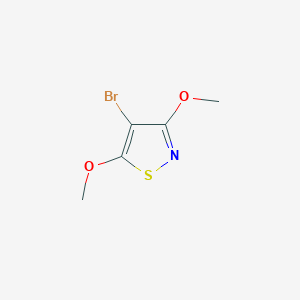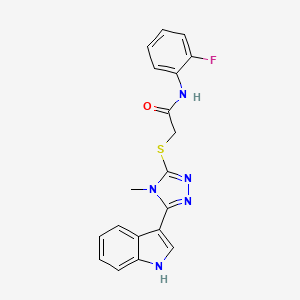
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The synthesis and study of compounds containing the 1,2,4-triazole ring system have gained significant attention due to their broad pharmaceutical activities. These compounds are known for their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound , due to its structural complexity and incorporation of both the indole and triazole moieties, likely presents unique chemical and physical characteristics valuable for scientific research.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting with the preparation of core structures followed by subsequent functionalization. For instance, the synthesis of N-aryl-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives involves condensation reactions, indicating a possible pathway for synthesizing our compound of interest. These processes are carefully designed to introduce specific functional groups, such as the triazole ring and the acetamide moiety, at strategic positions to achieve the desired final structure (Mahyavanshi, Parmar, & Mahato, 2011).
Scientific Research Applications
Tyrosinase Inhibition and Melanogenesis
Novel 1,2,4-triazole-based compounds, similar in structure to the requested compound, have been synthesized and demonstrated significant inhibitory activity against mushroom tyrosinase. These compounds, including derivatives with fluorophenyl groups, were identified as potential agents for designing new drugs against melanogenesis, suggesting their application in treating hyperpigmentation disorders (Hassan et al., 2022).
Antiplasmodial Properties
Another study focused on N-(3-Trifluoroacetyl-indol-7-yl) acetamides, showcasing their synthesis and evaluation for potential in vitro antiplasmodial properties. This research highlighted the compounds' effectiveness against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, indicative of their potential use in malaria treatment (Mphahlele et al., 2017).
Antimicrobial and Antifungal Screening
A series of N-aryl-acetamide derivatives, including those with 1,2,4-triazole rings, were synthesized and exhibited notable in vitro antibacterial, antifungal, and anti-tuberculosis activity. This suggests their potential as broad-spectrum antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Activity
Research on 5-methyl-4-phenyl thiazole derivatives, structurally akin to the compound , showed selective cytotoxicity against human lung adenocarcinoma cells, indicating potential for anticancer therapy (Evren et al., 2019).
properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-25-18(13-10-21-15-8-4-2-6-12(13)15)23-24-19(25)27-11-17(26)22-16-9-5-3-7-14(16)20/h2-10,21H,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOLFTQDDSKZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2486203.png)
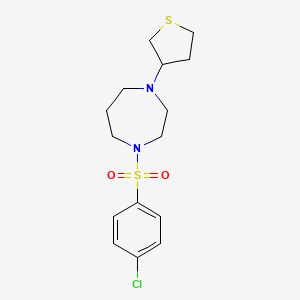
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
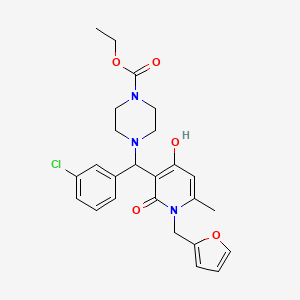
![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
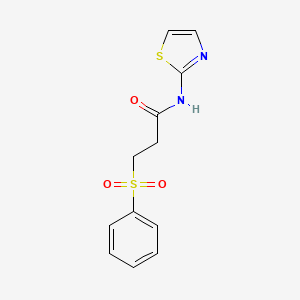
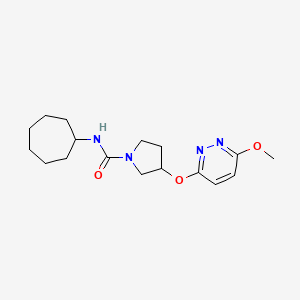
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)
